![molecular formula C13H10N2S2 B3024149 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 307512-34-1](/img/structure/B3024149.png)
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Overview
Description
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the CAS number 307512-34-1 . It has a molecular weight of 258.36 . This compound is part of the thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized via various methods. For instance, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors through structural modifications of tazemetostat . Another method involves the Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Physical And Chemical Properties Analysis
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol has a molecular weight of 258.36 . It should be stored at room temperature .Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising anticancer properties. Researchers have designed and synthesized thieno[2,3-d]pyrimidine derivatives specifically targeting VEGFR-2 (vascular endothelial growth factor receptor 2). These derivatives were tested in vitro to inhibit VEGFR-2 and prevent cancer cell growth in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . Notably, compound 18 exhibited strong anti-VEGFR-2 potential and effectively suppressed cancer cell proliferation.
Cell Cycle Regulation and Apoptosis
Compound 18 induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells. It achieved this by increasing BAX expression (pro-apoptotic) and decreasing Bcl-2 expression (anti-apoptotic). Additionally, it elevated caspase-8 and caspase-9 levels, crucial for apoptosis .
Molecular Docking and Dynamics
Computational techniques were employed to investigate the VEGFR-2-18 complex at a molecular level. Molecular docking and molecular dynamics simulations provided insights into the structural and energetic features of the complex. The protein-ligand interaction profiler analysis identified 3D interactions and binding conformations. Essential dynamics (ED) study using principal component analysis (PCA) described protein dynamics at various spatial scales .
Structural and Electronic Properties
Density functional theory (DFT) studies revealed insights into the structural and electronic properties of compound 18. Understanding these properties is crucial for drug development .
Potential Drug Development
Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies assessed the potential of thieno[2,3-d]pyrimidine derivatives for drug development. Compound 18 emerged as a promising anticancer agent, offering effective treatment options for cancer patients .
Future Research and Drug Design
This study highlights thieno[2,3-d]pyrimidine derivatives as a new class of anticancer agents. The computational insights gained from investigating the VEGFR-2-18 complex may guide future drug design efforts .
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the retinoic acid-related orphan receptor gamma (rorγt) transcriptional activity , and the thyroid-stimulating hormone (TSH) receptor . These receptors play crucial roles in immune response and thyroid hormone production, respectively.
Mode of Action
Similar thieno[2,3-d]pyrimidine derivatives have been shown to inhibit their targets by binding to the active sites of the receptors, thereby preventing their normal function .
Biochemical Pathways
Similar thieno[2,3-d]pyrimidine derivatives have been shown to affect the camp pathway and calcium-dependent pathways via their action on the tsh receptor .
Result of Action
Similar thieno[2,3-d]pyrimidine derivatives have been shown to suppress tsh-induced production of thyroid hormones in thyrocytes , and inhibit the development of Th17 cells .
properties
IUPAC Name |
5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXOKTMWDMZDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352484 | |
Record name | 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |
CAS RN |
307512-34-1 | |
Record name | 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307512-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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